L-Leucinamide,-beta-alanyl-

Description

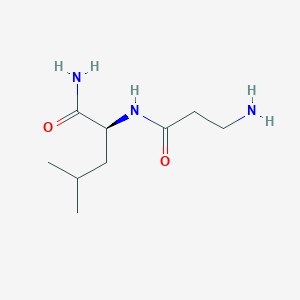

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19N3O2 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-4-methylpentanamide |

InChI |

InChI=1S/C9H19N3O2/c1-6(2)5-7(9(11)14)12-8(13)3-4-10/h6-7H,3-5,10H2,1-2H3,(H2,11,14)(H,12,13)/t7-/m0/s1 |

InChI Key |

BKEGQARXHURXCG-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)CCN |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CCN |

Origin of Product |

United States |

Structural and Conformational Analysis of Beta Alanyl L Leucinamide

Spectroscopic Investigations of Molecular Conformation in Solution

Spectroscopic methods are crucial for understanding the three-dimensional structure of molecules in a solution state, which often reflects their biologically relevant conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful technique to determine the solution-state conformation of peptides. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), one can deduce torsional angles and the proximity of different protons within the molecule.

For peptides containing a β-alanine residue, NMR studies have shown a general preference for either an extended trans conformation or a folded gauche conformation around the Cα-Cβ bond. nih.gov The specific conformation adopted is often influenced by the nature of the adjacent amino acid residues and the solvent environment. nih.gov In the case of Beta-Alanyl-L-Leucinamide, the bulky isobutyl side chain of the L-leucinamide residue would likely exert a significant steric influence on the conformational equilibrium of the β-alanine moiety. However, without experimental data, the precise conformational preference remains speculative.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular dichroism spectroscopy is particularly useful for examining the secondary structure of peptides and proteins. jascoinc.comlibretexts.org The characteristic CD spectra of α-helices, β-sheets, and random coils allow for the estimation of the relative content of these structural elements. harvard.edu

For a small dipeptide like Beta-Alanyl-L-Leucinamide, a well-defined secondary structure like a helix or a sheet is not expected. Instead, the CD spectrum would likely be dominated by contributions from the peptide bond and the chiral center of the L-leucinamide residue. It would be expected to show a spectrum characteristic of a random coil or a disordered structure. harvard.edu Studies on other short β-peptides have indicated that they can adopt turn-like structures, which would have a distinct CD signature. researchgate.netcapes.gov.br

Crystallographic Studies for Solid-State Molecular Architecture

While no crystal structure for Beta-Alanyl-L-Leucinamide is available, studies on other peptides containing β-alanine have demonstrated its conformational flexibility, adopting various bent and extended structures in the solid state. nih.gov The crystal structure of the tripeptide L-leucyl-L-leucyl-L-leucine, for instance, shows a twisted β-sheet conformation. nih.gov The interplay of intramolecular hydrogen bonds and intermolecular packing forces would ultimately determine the solid-state conformation of Beta-Alanyl-L-Leucinamide.

Conformational Dynamics and Stability Studies

The conformational landscape of a peptide is not static; it exists as an ensemble of interconverting structures. Computational methods, such as molecular dynamics simulations, are often employed to study these dynamics and the relative stability of different conformers.

Theoretical studies on β-amino acids have explored their conformational energies and the effect of solvent. scirp.org Such studies could, in principle, be applied to Beta-Alanyl-L-Leucinamide to predict its likely solution-state conformations and the energy barriers between them. The stability would be a function of intramolecular hydrogen bonding possibilities and the interactions with the surrounding solvent molecules. The presence of the flexible β-alanine residue introduces additional degrees of freedom compared to a standard dipeptide, likely leading to a complex conformational energy landscape.

Computational Modeling and Chemoinformatics of Beta Alanyl L Leucinamide

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For Beta-Alanyl-L-Leucinamide, MD simulations can reveal its dynamic conformational landscape, showing how the peptide flexes, bends, and changes shape in different environments. pnas.org These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that maps the positions and velocities of the atoms over a defined period.

The conformational profile of a dipeptide is often the result of a balance between intramolecular interactions (such as hydrogen bonds) and intermolecular interactions with the surrounding solvent. nih.gov MD simulations can model these interactions explicitly, providing a detailed picture of the peptide's behavior. Key aspects explored in MD simulations of dipeptides include:

Ramachandran Plots: These plots are used to visualize the statistically favorable regions for the backbone dihedral angles phi (φ) and psi (ψ). By running an MD simulation, one can generate a Ramachandran plot for Beta-Alanyl-L-Leucinamide to identify its most stable backbone conformations. github.com

Conformational Clustering: Analysis of the MD trajectory allows for the grouping of similar structures into conformational clusters. This helps to identify the most populated and thus energetically favorable shapes the dipeptide adopts in solution. Common conformations for dipeptides include the extended C5, the gamma-turn C7, and the polyproline II (PII) helix. nih.gov

Solvent Effects: The choice of solvent in a simulation significantly impacts peptide conformation. Simulations can be run in various solvents, such as water, chloroform, or dimethyl sulfoxide, to see how the environment alters the conformational preferences of Beta-Alanyl-L-Leucinamide. nih.gov The solvent can disrupt or stabilize intramolecular hydrogen bonds, leading to different dominant structures.

| Conformation | Dominant Dihedral Angles (φ, ψ) | Population in Water (%) | Population in Chloroform (%) |

|---|---|---|---|

| Extended (C5) | ~(-150°, 150°) | 45 | 20 |

| Turn-like (C7) | ~(-80°, 70°) | 30 | 65 |

| Polyproline II (PII) | ~(-75°, 145°) | 20 | 10 |

| Other | - | 5 | 5 |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. nih.gov These calculations provide a fundamental understanding of a molecule's properties, including its geometry, stability, and reactivity, by solving the Schrödinger equation. jocpr.com For Beta-Alanyl-L-Leucinamide, quantum chemistry can elucidate a range of electronic properties that govern its behavior.

These computational techniques can predict molecular properties with high accuracy. jocpr.com Key electronic properties and their significance include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Electron Density and Mulliken Populations: These calculations reveal how electron charge is distributed across the molecule. nih.gov This information helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how Beta-Alanyl-L-Leucinamide might interact with other molecules or biological targets.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Relates to electron-donating ability |

| LUMO Energy | -0.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.5 Debye | Measures overall molecular polarity |

| Chemical Hardness (η) | 3.15 eV | Resistance to change in electron configuration |

Ligand-Based and Structure-Based Computational Approaches for Molecular Interactions

In the context of drug discovery and molecular recognition, computational methods can be broadly categorized as ligand-based or structure-based. nih.gov These approaches are used to predict how a molecule like Beta-Alanyl-L-Leucinamide might interact with a biological target, such as a protein receptor or enzyme.

Structure-Based Approaches: These methods require the three-dimensional (3D) structure of the target macromolecule. The primary technique is molecular docking, where the peptide is computationally placed into the binding site of the target. researchgate.net The goal is to predict the preferred binding orientation (pose) and the strength of the interaction (binding affinity). Docking algorithms score different poses based on factors like shape complementarity and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net Following docking, MD simulations can be used to assess the stability of the predicted peptide-protein complex.

Ligand-Based Approaches: These methods are used when the 3D structure of the target is unknown but a set of molecules with known activity is available. nih.govnih.gov Ligand-based methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques include:

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target. mdpi.com

Molecular Similarity Searching: This involves comparing Beta-Alanyl-L-Leucinamide to a database of known active compounds based on 2D or 3D structural similarity.

| Approach | Primary Requirement | Key Technique(s) | Objective |

|---|---|---|---|

| Structure-Based | 3D structure of the biological target (e.g., protein) | Molecular Docking, MD Simulation of Complex | Predict binding mode and affinity of the ligand |

| Ligand-Based | A set of active/inactive molecules (ligands) | Pharmacophore Modeling, 3D-QSAR, Similarity Searching | Identify key structural features required for activity |

Predictive Modeling for Quantitative Structure-Activity Relationships (QSAR) of Beta-Alanyl Peptides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uestc.edu.cn For a class of molecules like beta-alanyl peptides, a QSAR model could predict their activity (e.g., as enzyme inhibitors or receptor agonists) based solely on their structural or physicochemical properties, known as descriptors.

The development of a peptide QSAR model involves several steps:

Data Set Collection: A dataset of beta-alanyl peptides with experimentally measured biological activities is required.

Descriptor Calculation: For each peptide, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., hydrophobicity, molecular weight), topological indices (describing molecular branching and connectivity), and 3D descriptors (related to the molecule's shape and electronic properties). For peptides, specific descriptors based on the properties of the constituent amino acids are often used. acs.org

Model Building: Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the descriptors with the observed activity. uestc.edu.cn

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation.

A validated QSAR model can be a valuable tool for designing new beta-alanyl peptides with potentially improved activity, reducing the need for extensive and costly laboratory synthesis and testing. nih.gov

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Physicochemical | LogP (Hydrophobicity), Molecular Weight, Polar Surface Area (PSA) | Bulk properties, solubility, and membrane permeability |

| Topological | Wiener Index, Kier & Hall Shape Indices | Molecular size, branching, and overall shape |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Charge distribution and chemical reactivity |

| Amino Acid Based | z-scales (hydrophobicity, steric, electronic properties of side chains) | Specific properties of the constituent amino acid residues |

Mechanistic Biological Investigations of Beta Alanyl L Leucinamide and Its Derivatives

Interactions with Specific Enzymes and Their Catalytic Mechanisms

The introduction of a β-amino acid into a peptide backbone can significantly alter its interaction with enzymes. This is primarily due to the change in the spacing of side chains and the altered geometry of the peptide bond, which can affect recognition and catalysis by proteases and peptidases.

Peptides composed of α-amino acids are often susceptible to rapid degradation by a wide array of peptidases in biological systems. nih.gov However, the incorporation of β-amino acids, such as in β-alanyl-L-leucinamide, is a well-established strategy to enhance proteolytic stability. nih.govacs.orgacs.org The altered peptide backbone of α,β-peptides can hinder recognition by the active sites of common proteases, leading to a significantly longer biological half-life. wjarr.com

While many proteases are unable to efficiently cleave the peptide bond involving a β-amino acid, specialized enzymes known as β-aminopeptidases have been identified. nih.gov These enzymes are capable of hydrolyzing N-terminal β-amino acids from peptides. nih.gov Therefore, a potential degradation pathway for β-alanyl-L-leucinamide in specific biological contexts could involve cleavage by a β-aminopeptidase, releasing β-alanine and L-leucinamide. The subsequent degradation of β-alanine can proceed via transamination to malonate-semialdehyde, which is then further metabolized. nih.gov

The stability of β-alanine containing peptides against enzymatic degradation is a key feature that makes them attractive for therapeutic applications. nih.gov

Table 1: Predicted Proteolytic Stability of Beta-Alanyl-L-Leucinamide in the Presence of Various Peptidases

| Enzyme Type | Predicted Stability | Rationale |

| Typical α-Peptidases (e.g., Trypsin, Chymotrypsin) | High | Altered backbone stereochemistry hinders recognition and cleavage. nih.govacs.org |

| β-Aminopeptidases | Low to Moderate | These enzymes are specifically adapted to cleave N-terminal β-amino acids. nih.gov |

The structural modifications inherent in peptidomimetics like β-alanyl-L-leucinamide make them potential candidates for enzyme inhibitors. By mimicking the transition state of a substrate or by binding tightly to the active site, these molecules can modulate enzyme activity. The insertion of a β-amino acid can produce potent inhibitors that are resistant to proteolysis.

While specific kinetic data for β-alanyl-L-leucinamide as a protease inhibitor is not extensively documented, the principles of peptidomimetic design suggest its potential. For instance, α,β-peptides have been successfully designed as inhibitors of various proteases. The mechanism of inhibition would likely be competitive, where the dipeptide analog competes with the natural substrate for binding to the enzyme's active site.

The kinetic parameters of such inhibition, namely the Michaelis constant (KM) and the maximal velocity (Vmax), would be altered in the presence of the inhibitor. In competitive inhibition, an increase in KM would be expected with no change in Vmax. Non-competitive and uncompetitive inhibition are also possibilities, depending on the specific interactions between the dipeptide and the enzyme. wikipedia.org

Table 2: Hypothetical Enzyme Inhibition Profile for Beta-Alanyl-L-Leucinamide

| Enzyme Target | Potential Inhibition Mechanism | Expected Kinetic Effect |

| Leucine (B10760876) Aminopeptidase (B13392206) | Competitive | Increased KM, Vmax unchanged |

| Other Metalloproteases | Mixed or Non-competitive | Changes in both KM and Vmax |

Receptor Binding Profiling and Ligand-Receptor Interaction Dynamics

The ability of a molecule to bind to a specific receptor is fundamental to its pharmacological activity. The conformational constraints imposed by the β-alanine residue in β-alanyl-L-leucinamide can pre-organize the molecule into a bioactive conformation, potentially leading to high affinity and selectivity for a particular receptor.

While a comprehensive receptor binding profile for β-alanyl-L-leucinamide is not available, studies on other β-alanine-containing dipeptides have demonstrated their potential to act as receptor agonists. For example, certain β-alanine dipeptides have been identified as potent agonists for the melanocortin-4 receptor (MC4R), with IC50 values in the nanomolar range. nih.gov This indicates that even short peptides incorporating β-amino acids can exhibit significant receptor affinity and elicit a biological response.

The interaction dynamics would involve the specific recognition of the leucine side chain and the amide functionalities by the receptor's binding pocket. The conformational rigidity imparted by the β-alanine could reduce the entropic penalty upon binding, contributing to a favorable binding free energy.

Cellular Interaction Studies at a Molecular Level (e.g., protein binding, specific pathway modulation in cell-free systems or non-human cell lines)

At the molecular level, the interactions of β-alanyl-L-leucinamide within a cell would be dictated by its chemical properties and three-dimensional structure. Its increased stability would allow for more prolonged interactions with intracellular targets compared to a corresponding α-dipeptide.

In cell-free systems, β-alanyl-L-leucinamide could be investigated for its ability to bind to specific proteins or to modulate the activity of signaling pathways. For instance, its potential to interfere with protein-protein interactions could be assessed. The incorporation of β-amino acids is a known strategy for designing inhibitors of such interactions. acs.org

In non-human cell lines, studies could focus on its cellular uptake and subsequent effects on specific pathways. For example, the Wnt/β-catenin and TGF-β signaling pathways are known to be modulated by various small molecules and peptides, and are crucial in processes like cell proliferation and differentiation. nih.govnih.gov The ability of β-alanyl-L-leucinamide to influence these or other pathways would be a key area of investigation.

Role in Peptidomimetic Design and Conformational Constraints

The use of β-amino acids is a cornerstone of peptidomimetic design, primarily due to the conformational constraints they impose on the peptide backbone. nih.govmagtech.com.cn The additional methylene (B1212753) group in β-alanine allows for a wider range of accessible dihedral angles compared to α-amino acids, leading to the formation of unique and stable secondary structures. nih.gov

In the context of β-alanyl-L-leucinamide, the β-alanine residue can induce specific turn or extended conformations. The exact conformation would be influenced by the neighboring L-leucinamide residue. nih.gov These conformational preferences are crucial for mimicking the bioactive conformation of a parent peptide or for presenting the side chains in a specific orientation for interaction with a biological target. wjarr.commdpi.com

The ability to control the three-dimensional structure of a peptide is a powerful tool in drug design, and the inclusion of β-alanine in β-alanyl-L-leucinamide exemplifies this strategy. nih.govmagtech.com.cn This conformational restriction can lead to increased receptor affinity, improved selectivity, and enhanced biological activity. wjarr.com

Table 3: Common Conformational Preferences Induced by β-Alanine in Peptides

| Conformation | Description | Potential Impact on Bioactivity |

| Gauche | A folded conformation around the Cα-Cβ bond. nih.gov | Can induce turns and facilitate cyclization. |

| Trans | An extended conformation. nih.gov | Can be used to mimic β-strands. |

Structure Activity Relationship Sar Studies of Beta Alanyl L Leucinamide Analogs

Influence of Amino Acid Side Chain Modifications on Molecular Recognition

The side chain of the C-terminal amino acid plays a pivotal role in the molecular recognition of dipeptide amides by their biological targets. In the case of beta-alanyl-L-leucinamide, the isobutyl group of the leucine (B10760876) residue is a key determinant of activity. Studies involving the substitution of this leucine moiety with other amino acid amides have revealed a distinct SAR profile, particularly in the context of cannabinoid receptor agonists.

Research has shown that the size, shape, and lipophilicity of the C-terminal amino acid side chain directly impact binding affinity and functional potency. A comparative analysis of analogs where L-leucinamide was replaced by L-valinamide, L-tert-leucinamide, or L-phenylalaninamide demonstrated a clear hierarchy of activity. The bulky tert-butyl group of tert-leucinamide consistently resulted in higher binding affinity and greater potency compared to the isopropyl group of valinamide. Both of these aliphatic side chains were significantly superior to the aromatic side chain of phenylalaninamide, which led to a substantial decrease in activity.

This suggests that a sterically demanding, non-aromatic side chain at this position is optimal for interaction with the receptor's binding pocket. The data indicates that for a given core scaffold, the biological activity follows the trend: tert-leucinamide > valinamide >> phenylalaninamide. This relationship underscores the importance of the C-terminal side chain's steric bulk in maximizing favorable interactions within the binding site.

| Analog (Modification from L-Leucinamide) | Side Chain Structure | Relative Potency/Affinity | Key Observation |

|---|---|---|---|

| L-tert-Leucinamide Analog | -C(CH₃)₃ | Highest | The bulky tert-butyl group significantly enhances activity, suggesting a preference for large, sterically demanding aliphatic groups. |

| L-Valinamide Analog | -CH(CH₃)₂ | High | The isopropyl group is well-tolerated and confers high potency, though generally less than the tert-butyl group. |

| L-Phenylalaninamide Analog | -CH₂-C₆H₅ | Lowest | The aromatic benzyl group leads to a dramatic reduction in activity, indicating that an aromatic moiety is disfavored in the binding pocket. |

Stereochemical Effects on Biological Interaction Profiles

Stereochemistry is a critical factor that dictates the three-dimensional arrangement of a molecule and, consequently, its ability to interact with chiral biological targets like receptors and enzymes. For beta-alanyl-L-leucinamide and its analogs, the stereochemical configuration at the alpha-carbon of the leucinamide residue is paramount for biological activity.

The naturally occurring L-form of amino acids, which corresponds to the (S)-enantiomer for leucine, is overwhelmingly preferred for activity in related compounds. SAR studies have consistently confirmed that biological activity resides predominantly in the (S)-enantiomers. The corresponding (R)-enantiomer (D-leucinamide analog) typically exhibits dramatically reduced or no activity. This strict stereochemical requirement highlights a highly specific interaction between the ligand and its target, where the precise spatial orientation of the isobutyl side chain, the amide group, and the hydrogen on the chiral center is necessary for optimal binding.

This stereoselectivity may be attributed to several factors, including stereoselective uptake by transport systems or a precise fit into a well-defined binding pocket where only one enantiomer can achieve the necessary interactions. acs.org The introduction of D-amino acids can, however, be a useful strategy in peptide design to increase stability against proteolysis. For instance, incorporating a D-leucine residue into other peptide sequences has been shown to enhance antibacterial activity, suggesting that while receptor binding may be compromised, other properties like resistance to degradation can be improved. nih.gov

| Analog | Stereochemistry at Leucinamide Center | Relative Biological Activity | Rationale |

|---|---|---|---|

| Beta-Alanyl-L-Leucinamide | (S)-configuration | High | The native (S)-configuration allows for optimal orientation of substituents to fit into the chiral binding pocket of the biological target. |

| Beta-Alanyl-D-Leucinamide | (R)-configuration | Low to Inactive | The (R)-configuration results in a steric clash or improper positioning of key interacting groups within the receptor, preventing effective binding. |

Impact of Peptide Backbone Modifications (e.g., N-methylation, cyclization)

Modifications to the peptide backbone are a powerful strategy for introducing conformational constraints and improving the pharmacological properties of peptide-based molecules. mdpi.com These alterations can enhance metabolic stability, modulate receptor affinity and selectivity, and improve membrane permeability.

N-methylation: The substitution of an amide proton with a methyl group (N-methylation) has significant conformational consequences. It removes a hydrogen bond donor, which can disrupt secondary structures like β-sheets that rely on inter-chain hydrogen bonding. researchgate.net Simultaneously, it introduces steric bulk that can favor specific rotamers around the peptide bond, often inducing a preference for a cis-amide conformation over the more common trans conformation. mdpi.com This can lead to the stabilization of turn-like structures. The impact of N-methylation is highly position-dependent; in some cases, it can enhance activity by locking the peptide into a bioactive conformation, while in others, it can reduce activity by preventing the adoption of a necessary extended conformation. mdpi.comresearchgate.net N-methylation is also a well-established method to increase resistance to enzymatic degradation by proteases, thereby extending the biological half-life of the peptide. researchgate.net

Cyclization: Constraining the flexible linear peptide backbone through cyclization is a widely used technique to reduce conformational entropy and pre-organize the molecule into a bioactive shape. nih.gov A reduction in flexibility can lead to higher binding affinity and improved selectivity for the target receptor. nih.gov Several cyclization strategies are applicable:

Head-to-tail cyclization: Forming a peptide bond between the N-terminal amine and the C-terminal carboxyl group (or amide) creates a cyclic peptide. This is a common strategy for stabilizing bioactive conformations.

Side chain-to-side chain or side chain-to-terminus cyclization: Involves forming a covalent bond (e.g., a lactam bridge) between reactive groups on amino acid side chains.

Scaffold-based constraints: Incorporating rigid dipeptide mimetics or turn-inducing scaffolds (e.g., D-Pro-L-Pro) can effectively mimic β-turns and stabilize hairpin structures. nih.gov For example, the cyclization of dipeptides like L-alanyl-L-isoleucine can form rigid diketopiperazine structures. researchgate.net

These modifications fundamentally alter the peptide's structural landscape, and their successful application requires a careful balance between imposing rigidity and retaining the necessary flexibility to engage with the biological target.

| Modification Type | Structural Effect | Potential Biological Impact |

|---|---|---|

| N-methylation | Removes H-bond donor; may induce cis-amide bond; restricts rotation. | Increased proteolytic stability; altered conformation (can increase or decrease activity); improved membrane permeability. researchgate.net |

| Cyclization (e.g., head-to-tail) | Reduces conformational freedom; pre-organizes into a defined structure. | Enhanced binding affinity and selectivity; increased stability against exopeptidases. nih.gov |

| Incorporation of Turn Mimetics | Stabilizes specific secondary structures like β-turns. | Locks the peptide into a presumed bioactive conformation, potentially increasing potency. nih.gov |

Derivatization Strategies for Enhanced Specificity or Potency

N-Terminal Derivatization: The beta-alanine (B559535) residue at the N-terminus of the parent compound already serves as a linker. Further modifications at this terminus can be made to fine-tune activity. Strategies include:

Acylation: Capping the N-terminal amine with an acyl group (e.g., acetylation) neutralizes the positive charge, which can alter solubility and interaction with the target.

Alkylation/Linker Addition: Introducing alkyl groups or extending the linker (e.g., with spacers like polyethylene glycol, PEG) can be used to probe the space around the binding site or to attach other functional molecules without disrupting the core pharmacophore. sigmaaldrich.commdpi.com In some analogs, N-terminal amino acids have been replaced entirely by non-charged hydrophilic linkers to act as a spatial bridge between a chelator and the receptor-binding sequence. mdpi.com

C-Terminal Derivatization: The parent compound is an L-leucinamide, meaning its C-terminus is already amidated. C-terminal amidation is a crucial derivatization that neutralizes the negative charge of the free carboxylate. sigmaaldrich.com This modification is common in naturally occurring bioactive peptides and often enhances biological activity and stability by mimicking the native protein structure and increasing resistance to carboxypeptidases. jpt.com Other C-terminal modifications can be explored for SAR studies:

Esterification: Converting the C-terminus to an ester removes the negative charge and increases lipophilicity, which can be useful for creating prodrugs or for SAR analysis. jpt.com

Reduction to Alcohol: The terminal carboxyl or amide can be reduced to an alcohol, significantly altering its hydrogen bonding capacity and polarity.

Addition of Reporter Groups: Attaching fluorescent tags like 7-amino-4-methylcoumarin (AMC) or chromogenic groups like p-nitroanilide (pNA) at the C-terminus can convert the peptide into a substrate for protease activity assays. jpt.com

| Terminal | Derivatization Strategy | Purpose / Effect |

|---|---|---|

| N-Terminus | Acylation (e.g., Acetylation) | Neutralizes positive charge; may increase lipophilicity and membrane permeability. |

| N-Terminus | Addition of Linkers/Spacers (e.g., PEG) | Provides spatial separation from other conjugated molecules; can improve solubility and pharmacokinetic properties. sigmaaldrich.com |

| C-Terminus | Amidation (present in parent compound) | Neutralizes negative charge; increases stability against carboxypeptidases; often enhances biological activity. sigmaaldrich.comjpt.com |

| C-Terminus | Esterification | Removes charge; increases lipophilicity; can be used for SAR or to create prodrugs. jpt.com |

| C-Terminus | Attachment of Reporter Groups (e.g., pNA, AMC) | Creates substrates for enzyme assays (e.g., proteases). jpt.com |

Advanced Methodologies for Characterizing Beta Alanyl L Leucinamide Interactions

Biophysical Techniques for Binding Affinity Determination (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. nih.govspringernature.com This method allows for a complete thermodynamic characterization of the interaction between beta-alanyl-L-leucinamide and its binding partners.

In a typical ITC experiment to study the interaction of beta-alanyl-L-leucinamide with a target protein, a solution of beta-alanyl-L-leucinamide would be titrated into a sample cell containing the target protein. nih.gov As the molecules interact, heat is either released (exothermic reaction) or absorbed (endothermic reaction), and this heat change is measured by the calorimeter. frontiersin.org The resulting data can be used to determine the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. springernature.comnuvisan.com

The binding affinity provides a measure of the strength of the interaction, while the enthalpy and entropy changes offer insights into the forces driving the binding process, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects. nih.gov

Hypothetical ITC Data for Beta-Alanyl-L-Leucinamide Interaction with Target Protein X

| Parameter | Value |

|---|---|

| Binding Affinity (K D ) | 1.5 µM |

| Stoichiometry (n) | 1.05 |

| Enthalpy (ΔH) | -8.2 kcal/mol |

| Entropy (ΔS) | -6.5 cal/mol·K |

Cell-Free Biochemical Assays for Functional Characterization

Cell-free biochemical assays are in vitro systems that allow for the functional characterization of a compound's effect on a specific biological process without the complexities of a cellular environment. nih.gov These assays are instrumental in determining the functional consequences of beta-alanyl-L-leucinamide binding to its target.

For instance, if beta-alanyl-L-leucinamide is hypothesized to be an enzyme inhibitor, a cell-free enzyme activity assay could be employed. In such an assay, the purified target enzyme would be incubated with its substrate in the presence of varying concentrations of beta-alanyl-L-leucinamide. The rate of product formation would be measured, and any inhibitory effect of beta-alanyl-L-leucinamide would be quantified.

The results from such an assay can be used to determine the half-maximal inhibitory concentration (IC 50 ), which is the concentration of the compound required to inhibit the enzyme's activity by 50%. This provides a quantitative measure of the compound's potency as an inhibitor.

Hypothetical Data from a Cell-Free Enzyme Inhibition Assay for Beta-Alanyl-L-Leucinamide

| Beta-Alanyl-L-Leucinamide Concentration (µM) | Enzyme Activity (% of Control) |

|---|---|

| 0.1 | 95 |

| 1 | 78 |

| 10 | 52 |

| 50 | 25 |

| 100 | 12 |

Mass Spectrometry-Based Approaches for Interaction Analysis

Mass spectrometry (MS) has emerged as a versatile tool for the analysis of non-covalent molecular interactions. nih.gov Native mass spectrometry, in particular, allows for the study of intact protein-ligand complexes under non-denaturing conditions, providing information on binding stoichiometry and affinity. nih.gov

To investigate the interaction of beta-alanyl-L-leucinamide with a target protein using native MS, a solution containing both molecules would be introduced into the mass spectrometer using a gentle ionization technique like electrospray ionization (ESI). nih.gov The mass-to-charge ratio of the resulting ions is then measured. The detection of ions corresponding to the mass of the protein-beta-alanyl-L-leucinamide complex would confirm the interaction.

By varying the concentrations of the interacting partners, it is possible to estimate the dissociation constant (K D ) of the complex. nih.gov Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide structural information by identifying the regions of the protein that are involved in the interaction with beta-alanyl-L-leucinamide.

Hypothetical Native Mass Spectrometry Data for Beta-Alanyl-L-Leucinamide and Target Protein Y

| Observed Species | Measured Mass (Da) | Interpretation |

|---|---|---|

| Target Protein Y (Apo) | 25,000 | Unbound Protein |

| Target Protein Y + Beta-Alanyl-L-Leucinamide | 25,214 | 1:1 Protein-Ligand Complex |

Future Research Trajectories and Open Questions in Beta Alanyl L Leucinamide Chemistry and Biology

Design Principles for Novel Beta-Peptide Scaffolds

The design of new β-peptide scaffolds is a cornerstone of future research, aiming to create molecules with specific, predictable, and robust functions. Unlike their α-peptide counterparts, β-peptides can fold into stable secondary structures, such as 14-helices, which can assemble into complex tertiary and quaternary structures known as β-peptide bundles rsc.org. These assemblies are often highly thermostable and can be engineered to bind specific molecules or catalyze reactions rsc.org.

Key design principles for novel scaffolds revolve around controlling both the molecular and macroscopic features of peptide assembly. This includes manipulating the primary amino acid sequence and the secondary structure (e.g., α-helix and β-sheets) to direct the formation of materials with desired properties nih.gov.

Core Design Strategies:

Sequence Modification: The amino acid sequence is a primary determinant of a peptide's structure and function. Introducing bioactive peptide motifs into a self-assembling β-peptide sequence can confer specific biological activities. Research has shown that the position of this modification (e.g., N- or C-terminus) can significantly affect the peptide's self-assembling ability, secondary structure, and resulting hydrogel properties mdpi.com.

Structural Scaffolding: Researchers are exploring various architectures beyond simple linear peptides. Branched peptides, inspired by dendritic structures, offer enhanced stiffness and slower degradation rates, which are crucial for applications in tissue engineering and drug delivery rsc.org. These frameworks allow for modular design, integrating bioactive components to tailor mechanical and biological functions rsc.org.

Self-Assembly Control: Many short peptide sequences, particularly those containing aromatic residues, can self-assemble into β-sheet structures nih.gov. The goal is to understand and control these interactions to create functional biomaterials like hydrogels nih.govmdpi.com. The formation of intermolecular and intramolecular hydrogen bonds, dictated by the amino acid sequence, governs the physical properties of these materials mdpi.com.

A significant challenge and area of future work is to achieve the level of control over the structure and function of these synthetic systems that is observed in natural proteins acs.org. The ability to genetically engineer peptides that can recognize and manipulate inorganic surfaces is a promising avenue for creating novel hybrid materials acs.org.

| Design Principle | Objective | Key Considerations |

| Sequence Modification | To introduce specific biological activity. | Position of bioactive motifs; impact on secondary structure and self-assembly mdpi.com. |

| Structural Scaffolding | To enhance stability and create complex architectures. | Branched vs. linear structures; degradation rates; mechanical properties rsc.org. |

| Self-Assembly Control | To form functional biomaterials (e.g., hydrogels). | Amino acid sequence; environmental conditions; intermolecular forces nih.govmdpi.com. |

| Biomimetic Design | To emulate the complexity of native tissues. | Integration of natural polymers; modularity and tunability rsc.org. |

Integration into Complex Biological Systems Research Models (non-human)

A critical trajectory for β-alanyl-L-leucinamide research involves its integration into non-human biological systems to elucidate its physiological effects and mechanisms of action. The stability of β-peptides against enzymatic breakdown makes them particularly suitable for in vivo studies.

A key study investigated the oral administration of β-alanyl-L-leucine, also named Excitin-1, in rats to determine its effects on behavior and neurochemistry nih.gov. The research demonstrated that after oral administration, Excitin-1 was successfully incorporated into the brain, being detected in the cerebral cortex, hypothalamus, hippocampus, and olfactory bulb. Its presence led to observable behavioral changes, including increased motor activity nih.gov.

Key Findings from In Vivo Rat Model Study: nih.gov

Brain Uptake: Excitin-1 crossed the blood-brain barrier and was distributed in several brain regions.

Behavioral Effects: Oral administration resulted in increased motor behavior, specifically a greater distance traveled and more rearing instances in an open field test.

Neurochemical Alterations: The compound influenced monoamine and amino acid levels in the cerebral cortex and hypothalamus.

Metabolism: In the plasma, both intact Excitin-1 and its metabolites, β-alanine and L-leucine, were detected.

This research provides a foundational model for future investigations into how β-alanyl-L-leucinamide and similar dipeptides function within a complex living system. Open questions remain regarding the specific transport mechanisms across the intestinal and blood-brain barriers, the precise neuronal circuits affected, and the long-term physiological consequences of administration. Future studies in non-human models will be essential to map the complete pharmacokinetic and pharmacodynamic profiles of these compounds. Further research could also explore the potential immunomodulatory properties of such peptides, as bacterial peptides have been found to be present in the bloodstream and can activate immune responses nih.gov.

| Parameter Studied | Observation in Rat Model nih.gov |

| Bioavailability | Detected in plasma and various brain regions after oral administration. |

| Metabolites | β-alanine and L-leucine were identified in the plasma. |

| Behavioral Impact | Increased motor activity (distance and rearing). |

| Neurochemical Effect | Altered monoamine and amino acid concentrations in the cerebral cortex and hypothalamus. |

Methodological Advancements in Beta-Peptide Research

Progress in understanding and applying β-alanyl-L-leucinamide is intrinsically linked to advancements in the methodologies used for peptide synthesis, purification, and analysis. The inherent complexities of peptide chemistry, especially with non-natural amino acids, demand continuous innovation.

Synthesis and Purification: Solid-Phase Peptide Synthesis (SPPS) remains a fundamental technique. Recent advancements focus on improving efficiency and yield, especially for complex or aggregation-prone sequences nih.govfrontiersin.org. High-efficiency SPPS (HE-SPPS) methodologies have been developed to shorten preparation times and improve the purity of the final product nih.gov. Another approach to circumvent issues like on-resin aggregation is the depsipeptide method, where amide bonds are temporarily replaced with ester bonds to disrupt aggregation during synthesis frontiersin.org.

Analysis and Quantification: The ability to accurately detect and quantify β-peptides in complex biological matrices is crucial for in vivo studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a highly sensitive and selective method for determining peptide fragments in biological samples researchgate.net. Advances in sample preparation, such as solid-phase microextraction (SPME), have enabled the effective enrichment of trace-level peptides while removing interfering substances from the sample matrix. These techniques have pushed the lower limits of quantification down to as low as 5 pg/mL, which is adequate for analysis in complex fluids like cerebrospinal fluid and plasma researchgate.net.

High-Throughput Screening: To accelerate the discovery of novel β-peptides with specific functions, high-throughput screening methods are being developed. Peptide display technologies, which link a peptide's sequence (genotype) to its expressed form (phenotype), allow for the rapid screening of vast libraries. These methods can be used to identify peptides that bind to specific targets or even elicit a functional response in live cells during the primary screen youtube.com.

| Research Area | Methodological Advancement | Impact on β-Peptide Research |

| Synthesis | High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS) nih.gov | Improved yield and purity for complex peptides. |

| Synthesis | Depsipeptide Methodology frontiersin.org | Reduces aggregation issues during synthesis. |

| Analysis | HPLC-MS/MS with advanced sample preparation (e.g., SPME) researchgate.net | Enables highly sensitive and selective quantification in biological fluids. |

| Discovery | High-Throughput Peptide Display youtube.com | Accelerates identification of novel peptides with specific binding or functional properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.